Product packaging for 6-(4-Aminopiperidin-1-yl)hexan-1-ol(Cat. No.:CAS No. 1098627-74-7)

6-(4-Aminopiperidin-1-yl)hexan-1-ol

Cat. No.: B3081257
CAS No.: 1098627-74-7
M. Wt: 200.32 g/mol
InChI Key: MTWYGODGCZPZAU-UHFFFAOYSA-N
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Description

6-(4-Aminopiperidin-1-yl)hexan-1-ol is a useful research compound. Its molecular formula is C11H24N2O and its molecular weight is 200.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H24N2O B3081257 6-(4-Aminopiperidin-1-yl)hexan-1-ol CAS No. 1098627-74-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(4-aminopiperidin-1-yl)hexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2O/c12-11-5-8-13(9-6-11)7-3-1-2-4-10-14/h11,14H,1-10,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTWYGODGCZPZAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CCCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Modification of the 4 Amino Group:

Acylation or sulfonylation: Introducing acyl or sulfonyl groups to the 4-amino moiety can modulate its basicity and introduce new interactions with the target.

Alkylation: Substitution with small alkyl groups can probe for hydrophobic pockets in the vicinity of the amino group.

Exploration of the Piperidine Ring:

Introduction of stereocenters: The synthesis of chiral analogs with substituents on the piperidine (B6355638) ring can lead to improved potency and selectivity, as biological targets are chiral environments.

Ring constraints: The use of bicyclic or spirocyclic systems can rigidify the scaffold, reducing the entropic penalty upon binding and potentially increasing affinity.

Optimization of the Hexanol Linker:

Varying linker length: The length of the alkyl chain can be systematically varied to optimize the distance between the 4-aminopiperidine (B84694) core and any terminal functional groups.

Incorporation of heteroatoms: Replacing a methylene (B1212753) unit in the hexanol chain with an oxygen or nitrogen atom can alter the linker's polarity and conformational preferences.

Bioisosteric Replacements:

Cellular Activity and Phenotypic Screening (In Vitro)

In vitro cellular assays are crucial for understanding the physiological effects of these compounds, particularly their potential as anti-cancer agents.

Analogs of this compound have demonstrated significant anti-proliferative effects across various cancer cell lines.

The PKB inhibitor 4-(4-aminopiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine analogs show antiproliferative activity, which is believed to be driven by their inhibition of PKB. acs.orgacs.org

Furthermore, the DPP4 inhibitor Linagliptin has been repositioned and investigated for its anti-cancer properties. Studies have shown that Linagliptin can inhibit cell viability and proliferation in colorectal (HCT116), breast (MCF7), liver (HepG2), and cervical (HeLa) cancer cells. nih.govwaocp.orgresearchgate.net In HCT116 cells, Linagliptin was found to induce cell cycle arrest and apoptosis. nih.gov It also suppressed tumor growth in mouse xenograft models. nih.gov Similarly, Linagliptin demonstrated time-dependent cytotoxic effects against cervical cancer cells. waocp.org In prostate cancer cell lines (PC3 and DU145), DPP4 inhibition by Linagliptin led to the suppression of cell proliferation and migration, induction of apoptosis, and cell cycle arrest. frontiersin.org

The related DPP4 inhibitor, Alogliptin, has also been studied, though some reports suggest it has less direct cytotoxic activity compared to other gliptins in certain cancer models. mdpi.com However, other research indicates its potential in various pathological conditions beyond diabetes. researchgate.net

Interactive Table: Anti-proliferative Activity of Linagliptin

Cell Line Cancer Type Observed Effect
HCT116 Colorectal Cancer Inhibition of cell viability, cell cycle arrest, apoptosis
MCF7 Breast Cancer Inhibition of cell viability
HepG2 Liver Cancer Inhibition of cell viability
HeLa Cervical Cancer Inhibition of cell proliferation (time-dependent)
PC3 Prostate Cancer Suppression of proliferation and migration, apoptosis

Data compiled from studies on the anti-cancer effects of Linagliptin. nih.govwaocp.orgfrontiersin.org

No information was found in the reviewed scientific literature regarding the modulation of the KCNT1 ion channel by this compound or its analogs.

Antiparasitic Activity (e.g., Plasmodium falciparum)

The global fight against malaria, a devastating disease caused by parasites of the Plasmodium genus, is under constant threat from the emergence of drug-resistant strains, necessitating the discovery of new antimalarial agents. nih.govnih.gov Analogs of this compound, particularly those incorporating a piperidine (B6355638) moiety, have been investigated for their potential to inhibit the growth of Plasmodium falciparum, the deadliest species of human malaria parasite. nih.gov

Studies on various 1,4-disubstituted piperidine derivatives have demonstrated significant in vitro activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum. nih.gov For instance, certain compounds within this class have exhibited inhibitory concentrations (IC₅₀) in the nanomolar range, comparable to the established antimalarial drug chloroquine. nih.gov The structural variations within these analogs play a crucial role in their antimalarial potency.

Interestingly, some analogs that were inactive on their own showed significant activity after chemical modification of the piperidine nitrogen, highlighting the importance of this structural feature for antiplasmodial action. nih.gov The mechanism of action for some related compounds is thought to involve the inhibition of heme polymerization, a critical detoxification process for the parasite within red blood cells. Other potential targets include parasite-specific aminopeptidases, which are essential for the breakdown of host hemoglobin to provide amino acids for parasite protein synthesis. nih.gov

Interactive Table: Antimalarial Activity of Selected Piperidine Analogs

Compound P. falciparum Strain IC₅₀ (nM)
Analog 12d 3D7 13.64
Analog 13b 3D7 4.19
Analog 13b W2 13.30
Analog 12a W2 11.6
Chloroquine 3D7 22.38

| Chloroquine | W2 | 134.12 |

Furthermore, other compounds featuring a hexanol chain, similar to the core structure of this compound, have also been explored as antimalarial candidates. For example, 6-(1,2,6,7-tetraoxaspiro[7.11]nonadec-4-yl)hexan-1-ol (N-251), a synthetic peroxide, has demonstrated potent in vitro and in vivo antimalarial activity. nih.govnih.gov The proposed mechanism for such peroxide-containing compounds involves the iron(II)-mediated formation of carbon-centered radicals that are toxic to the parasite. nih.gov

Receptor Ligand Binding and Functional Modulation (e.g., Cannabinoid Receptors)

The CB1 receptor is predominantly expressed in the central nervous system, while the CB2 receptor is mainly found in immune cells. nih.gov The functional outcome of ligand binding can range from agonism, which activates the receptor, to antagonism or inverse agonism, which block or reduce receptor activity, respectively. nih.gov

Analogs with a piperidinyl group have been investigated for their affinity and functional activity at cannabinoid receptors. For instance, certain functionalized 6-(piperidin-1-yl)-8,9-diphenyl purines have been developed as peripherally restricted inverse agonists of the CB1 receptor. nih.gov These compounds were designed to limit central nervous system penetration, thereby avoiding the psychiatric side effects associated with centrally acting CB1 antagonists. nih.gov The nature of the substituent on the piperidine ring is a key determinant of binding affinity and selectivity for CB1 versus CB2 receptors.

Interactive Table: Binding Affinities of Cannabinol Derivatives at Cannabinoid Receptors

Compound Receptor Kᵢ (nM)
11-Hydroxycannabinol (4a) CB1 38.0 ± 7.2
11-Hydroxycannabinol (4a) CB2 26.6 ± 5.5
11-Hydroxycannabinol-DMH (4b) CB1 0.10 ± 0.05

| 11-Hydroxycannabinol-DMH (4b) | CB2 | 0.20 ± 0.04 |

The modulation of cannabinoid receptor activity can have therapeutic potential in various conditions, including pain, inflammation, and metabolic disorders. nih.govnih.gov The development of ligands with specific functional profiles (e.g., allosteric modulators) is an active area of research aimed at achieving more targeted therapeutic effects. nih.gov

Mechanistic Studies of Biological Pathways

Understanding the molecular mechanisms by which a compound exerts its biological effects is crucial for its development as a therapeutic agent. For analogs of this compound, mechanistic studies have focused on elucidating their molecular targets and the subsequent downstream signaling events.

Elucidation of Molecular Targets and Binding Modes

In the context of antiparasitic activity, a key molecular target for some analogs is believed to be the parasite's aminopeptidases. nih.gov Specifically, the M1 and M17 families of aminopeptidases in P. falciparum are considered valid drug targets. nih.gov Inhibitors of these enzymes can disrupt the parasite's ability to digest host hemoglobin, leading to its death. nih.gov The binding mode of these inhibitors often involves interaction with the metal ions in the active site of the enzyme, acting as transition-state analogs. nih.gov

For analogs interacting with cannabinoid receptors, the molecular targets are the CB1 and CB2 receptors themselves. frontiersin.org The binding of ligands to these receptors is complex and can be influenced by subtle changes in the ligand's structure. Computational docking studies, in conjunction with site-directed mutagenesis, are often employed to understand the specific molecular interactions between the ligand and the receptor's binding pocket. nih.gov These studies can reveal key hydrogen bonds, hydrophobic interactions, and other forces that govern binding affinity and selectivity. nih.gov

Analysis of Downstream Signaling Pathways and Cellular Responses

The binding of a ligand to its molecular target initiates a cascade of downstream signaling events that ultimately lead to a cellular response. For antimalarial analogs targeting aminopeptidases, the downstream effect is the disruption of amino acid supply, leading to impaired protein synthesis and parasite death. nih.gov

In the case of cannabinoid receptor modulation, the downstream signaling pathways are well-characterized. Both CB1 and CB2 receptors are coupled to inhibitory G-proteins (Gαi/o). frontiersin.org Activation of these receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). frontiersin.org Furthermore, cannabinoid receptor activation can modulate ion channels, such as inhibiting voltage-sensitive calcium channels and activating inwardly rectifying potassium channels. sigmaaldrich.com These signaling events can influence neurotransmitter release and cellular excitability. frontiersin.org

The cellular responses to cannabinoid receptor modulation are diverse and depend on the specific cell type and the functional nature of the ligand. For example, activation of CB2 receptors on immune cells can lead to a reduction in the release of pro-inflammatory cytokines. nih.gov Conversely, inverse agonism at the CB1 receptor in the central nervous system has been linked to psychiatric side effects. nih.gov

Computational Chemistry and Molecular Modeling Applications in the Study of 6 4 Aminopiperidin 1 Yl Hexan 1 Ol

Molecular Docking and Scoring for Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For 6-(4-Aminopiperidin-1-yl)hexan-1-ol, docking studies would be instrumental in predicting its binding mode and affinity to various protein targets. This information is crucial for understanding its potential biological function and for prioritizing it in drug discovery pipelines. The scoring functions used in docking algorithms would provide a quantitative estimate of the binding affinity, typically in kcal/mol. Without any reported docking studies, the binding characteristics of this compound remain unknown.

Dynamics Simulations to Understand Ligand-Protein Interactions and Conformational Landscape

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov An MD simulation of this compound, either in solution or in complex with a protein, would reveal its conformational flexibility and the stability of its interactions. This technique can elucidate how the molecule adapts its shape to fit into a binding pocket and the key intermolecular forces that govern the binding event. Such simulations are computationally intensive but offer a level of detail that is often inaccessible through experimental methods alone. To date, no MD simulation studies have been reported for this specific compound.

Quantum Mechanics-Based Studies for Reactivity and Electronic Properties (e.g., DFT)

Quantum mechanics (QM) methods, such as Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. A DFT study of this compound could provide valuable information about its molecular orbitals (HOMO and LUMO), electrostatic potential surface, and preferred geometric parameters. This would help in understanding its chemical reactivity, stability, and potential sites for metabolic modification. The absence of such studies in the literature means that the fundamental electronic properties of this compound have not been computationally characterized.

Virtual Screening and Library Design Guided by Computational Methods

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govnih.gov If this compound were identified as a hit compound, its structure could be used as a query in similarity-based virtual screening to find related molecules with potentially better properties. doi.org Alternatively, it could serve as a foundational scaffold for the design of a combinatorial library of related compounds for further screening. The lack of initial screening data or identified biological targets for this molecule precludes any discussion of its role in virtual screening or library design efforts.

Strategic Applications in Drug Discovery and Lead Optimization Processes for 6 4 Aminopiperidin 1 Yl Hexan 1 Ol Scaffolds

Fragment-Based Drug Discovery (FBDD) Origin and Elaboration

Fragment-based drug discovery (FBDD) is a powerful strategy for identifying new drug leads. It begins with the screening of low molecular weight compounds, or "fragments," that typically exhibit weak but efficient binding to a biological target. nih.gov These initial fragment hits are then elaborated and optimized to produce more potent and selective lead compounds.

The 4-aminopiperidine (B84694) moiety, a core component of 6-(4-aminopiperidin-1-yl)hexan-1-ol, has been identified as a valuable fragment in several FBDD campaigns. For instance, in the pursuit of inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key target in inflammatory diseases, fragment screening has been instrumental. nih.govacs.orgcaymanchem.com Through techniques like NMR saturation transfer difference (STD) assays and high-throughput screening (HTS), fragments containing aminopiperidine-like structures have been identified as binding to the active site of IRAK4. acs.org

Once a fragment hit is identified, the process of fragment elaboration begins. This involves strategically adding chemical functionality to the fragment to enhance its interaction with the target protein. For example, a 7-azaindole (B17877) fragment was identified as an inhibitor of Protein Kinase B (PKB) and was subsequently elaborated by incorporating a 4-aminopiperidine group to improve potency and selectivity. acs.org This iterative process, often guided by structural biology techniques like X-ray crystallography, allows for the rational design of more complex molecules with improved pharmacological properties. nih.govacs.org

Lead Generation and Hit-to-Lead Progression from Related Scaffolds

The transition from a "hit"—a compound showing activity in an initial screen—to a "lead" is a critical phase in drug discovery known as the hit-to-lead (H2L) process. wikipedia.orgupmbiomedicals.com This stage involves the initial optimization of hit compounds to improve their potency, selectivity, and drug-like properties. wikipedia.org Scaffolds based on 4-aminopiperidine are frequently progressed through this pipeline.

In the development of IRAK4 inhibitors, hits containing the aminopyrimidine scaffold were identified through high-throughput screening and subsequently optimized. researchgate.netosti.gov The 4-aminopiperidine moiety is often introduced to explore interactions within the solvent-exposed region of the kinase binding site, leading to significant improvements in potency.

Similarly, in the discovery of inhibitors for Hepatitis C Virus (HCV) assembly, a high-throughput screen identified 4-aminopiperidine derivatives as potent inhibitors. nih.gov These initial hits underwent a medicinal chemistry campaign to enhance their antiviral activity, reduce toxicity, and improve their metabolic profile, demonstrating a clear hit-to-lead progression. nih.gov The process often involves creating a library of analogs based on the initial scaffold to systematically explore the structure-activity relationship (SAR). nih.gov

Optimization Strategies for Enhanced Potency and Selectivity

Lead optimization is the subsequent phase where a lead compound is further refined to produce a clinical candidate with an optimal balance of efficacy, safety, and pharmacokinetic properties. wikipedia.orgvichemchemie.com For scaffolds like this compound, various optimization strategies are employed.

Structure-based drug design is a key strategy, where co-crystal structures of the inhibitor bound to its target protein guide chemical modifications. nih.govwikipedia.org For IRAK4 inhibitors, X-ray crystal structures have enabled the rational design of modifications to the 4-aminopiperidine scaffold to enhance interactions with the target and improve selectivity against other kinases. nih.gov

Another common strategy is to modify the substituents on the piperidine (B6355638) ring and the linker. For example, in the development of Protein Kinase B (PKB) inhibitors, variations of the linker between the 4-aminopiperidine and a lipophilic group were explored to improve oral bioavailability. acs.org This led to the identification of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally active inhibitors. acs.org

The following table summarizes the optimization of a series of pyrrolopyrimidine inhibitors of IRAK4, highlighting the impact of different substituents on potency.

Compound Substituent IRAK4 IC50 (nM)
2 PyrimidineSubnanomolar
35 AzabenzothiazoleNanomolar
36 AzabenzothiazoleNanomolar
38 AminoheteroarylNanomolar

This data is derived from a study on 2,6-diaminopyrimidine inhibitors of IRAK4 and illustrates a typical optimization process. osti.gov

Development of Chemical Probes and Research Tools

Chemical probes are small molecules used to study the function of proteins and biological pathways. nih.govresearchgate.net The 4-aminopiperidine scaffold has proven to be a versatile framework for the development of such tools. rsc.org Its modular nature allows for the incorporation of reactive groups and reporter tags, facilitating the study of enzyme activity and target engagement in complex biological systems. rsc.org

For instance, a library of cysteine-reactive probes was generated using a tri-functionalized 4-aminopiperidine scaffold. rsc.org These probes were used to identify activity-dependent covalent modifiers of glutathione (B108866) S-transferase omega 1 (GSTO1) and the protein kinase AKT1, demonstrating their utility in monitoring enzyme activity. rsc.org

The development of potent and selective inhibitors for understudied kinases is another area where such scaffolds are crucial. nih.govopenlabnotebooks.org By creating chemical probes for these kinases, researchers can investigate their roles in health and disease, potentially uncovering new therapeutic targets. openlabnotebooks.org

Preclinical Research Paradigms and Efficacy Assessment in Disease Models (In Vivo)

Before a drug candidate can be tested in humans, its efficacy and safety must be evaluated in preclinical animal models of disease. For compounds containing the 4-aminopiperidine scaffold, particularly IRAK4 inhibitors, extensive in vivo testing has been conducted.

In models of inflammatory diseases, such as collagen-induced arthritis in mice, IRAK4 inhibitors have demonstrated the ability to reduce inflammation and alleviate disease symptoms. nih.govcuris.com For example, treatment with the IRAK4 inhibitor CA-4948 resulted in a significant reduction in paw volume and clinical scores in a mouse model of arthritis. curis.com

Furthermore, in a lipopolysaccharide (LPS)-induced cytokine release mouse model, which mimics systemic inflammation, IRAK4 inhibitors have been shown to significantly reduce the levels of pro-inflammatory cytokines like TNF-alpha and IL-6. curis.comresearchgate.net

In the context of cancer, particularly in models of activated B-cell like (ABC) diffuse large B-cell lymphoma (DLBCL) with MYD88 mutations, IRAK4 inhibitors have shown potent anti-tumor activity. curis.comcuris.com Lead compounds have demonstrated dose-dependent inhibition of tumor growth in xenograft models. curis.com

The following table presents in vivo efficacy data for an IRAK4 inhibitor in a mouse xenograft model of OCI-Ly10 DLBCL.

Treatment Group Dose (mg/kg) Tumor Growth Inhibition (%)
AU-5850 5075
AU-5850 100>90 (regression)

This data is from a study on the preclinical activity of IRAK4 inhibitors in ABC-DLBCL xenograft models. curis.com

Q & A

Basic: What synthetic strategies are recommended for preparing 6-(4-Aminopiperidin-1-yl)hexan-1-ol, and how can intermediates be optimized?

Answer:

  • Retrosynthetic Analysis : Begin by disconnecting the hexanol chain from the 4-aminopiperidine moiety. The piperidine ring can be synthesized via cyclization of a diamine precursor, while the hexanol chain may be introduced via alkylation or nucleophilic substitution reactions .
  • Key Reagents : Use reductive amination or alkylation protocols (e.g., NaBH4 or LiAlH4 for reductions) to couple the hexanol chain to the piperidine core. For example, 6-(ethylamino)hexan-1-ol synthesis (a structurally similar compound) employs ethylamine and hexanol derivatives under controlled pH .
  • Purification : Column chromatography with polar solvents (e.g., ethyl acetate/methanol gradients) or recrystallization in ethanol/water mixtures improves purity. Monitor via TLC or HPLC .

Basic: Which spectroscopic and chromatographic methods are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the piperidine ring’s substitution pattern and hexanol chain connectivity. Compare chemical shifts to analogs like 2-(1-pentylpiperidin-4-yl)ethan-1-ol .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks and fragmentation patterns. For example, hexanol derivatives show characteristic cleavage at the hydroxyl group .
  • IR Spectroscopy : Identify the hydroxyl (-OH, ~3200–3600 cm1^{-1}) and amine (-NH2_2, ~3300 cm1^{-1}) stretches to confirm functional groups .
  • HPLC/UPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity and quantify degradation products .

Advanced: How can conflicting NMR or crystallographic data be resolved during structural validation?

Answer:

  • Cross-Validation : Combine NMR with X-ray crystallography (using SHELX programs ) to resolve ambiguities in stereochemistry. For example, SHELXL refines hydrogen bonding networks to confirm hydroxyl group orientation.
  • Computational Modeling : Density Functional Theory (DFT) predicts NMR chemical shifts or crystal packing, which can be compared to experimental data .
  • Dynamic NMR : Variable-temperature NMR experiments clarify conformational flexibility in the piperidine ring or hexanol chain .

Advanced: What experimental design principles improve reaction yields in catalytic amination steps?

Answer:

  • Design of Experiments (DoE) : Vary catalysts (e.g., Pd/C, Raney Ni), solvents (e.g., THF, DMF), and temperatures to identify optimal conditions. For example, Pd/C in ethanol at 60°C may enhance reductive amination efficiency .
  • Kinetic Monitoring : Use inline FTIR or GC-MS to track intermediate formation and adjust reagent stoichiometry in real time .
  • Byproduct Mitigation : Add scavengers (e.g., molecular sieves) to absorb water in condensation reactions, improving equilibrium yields .

Safety: What protocols are essential for handling this compound given limited toxicity data?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions to avoid inhalation .
  • Emergency Procedures : For skin contact, wash with soap/water for 15 minutes; for eye exposure, irrigate with saline for 10–15 minutes. Avoid inducing vomiting if ingested .
  • Storage : Store at –20°C in airtight containers under nitrogen to prevent oxidation or hydrolysis .

Biological Research: How can in vitro assays evaluate the compound’s receptor-binding potential?

Answer:

  • Radioligand Binding Assays : Use 3H^3H-labeled analogs to measure affinity for receptors like opioid or σ-receptors, comparing to known ligands (e.g., fentanyl derivatives) .
  • Cell Viability Assays : Treat cell lines (e.g., HEK293) with varying concentrations (1 nM–100 µM) and assess cytotoxicity via MTT or ATP-luminescence assays .
  • Functional Assays : Measure cAMP inhibition (for GPCRs) or calcium flux (for ion channels) to determine agonism/antagonism .

Physical Properties: What methodologies determine solubility and thermal stability under experimental conditions?

Answer:

  • Solubility Profiling : Use shake-flask method in buffers (pH 1–10) and solvents (DMSO, ethanol). Centrifuge and quantify via UV-Vis (λ = 255 nm for aromatic analogs) .
  • Thermogravimetric Analysis (TGA) : Heat samples at 10°C/min under nitrogen to measure decomposition temperatures. Compare to hexan-1-ol derivatives (e.g., decomposition onset at ~150°C) .
  • Differential Scanning Calorimetry (DSC) : Identify melting points and polymorphic transitions. For example, hexan-1-ol shows a melting range of –45°C to –52°C .

Data Analysis: How should researchers address discrepancies in biological activity between batch syntheses?

Answer:

  • Purity Assessment : Quantify impurities via LC-MS and correlate with bioactivity. For instance, residual solvents (e.g., DMF) may inhibit receptor binding .
  • Chiral HPLC : Resolve enantiomeric impurities if the compound has stereocenters (e.g., piperidine ring substitution) .
  • Statistical Modeling : Apply multivariate regression to identify critical process parameters (e.g., reaction time, pH) affecting potency .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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6-(4-Aminopiperidin-1-yl)hexan-1-ol
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6-(4-Aminopiperidin-1-yl)hexan-1-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.